N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused heterocyclic core and substituents. The parent structure consists of two interconnected ring systems:
- A triazolo[4,3-a]pyridine moiety, characterized by a triazole ring (three nitrogen atoms) fused to a pyridine ring at positions 4 and 3-a.
- A 1H-indazole group, featuring a benzene ring fused to a pyrazole ring.
The two components are linked via a methylene bridge (-CH2-) and a carboxamide functional group (-CONH-). Following IUPAC priority rules for heterocycles, the full systematic name is:
N-({triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide .
The structural representation (Figure 1) highlights:
- Triazolo-pyridine core : Nitrogen atoms at positions 1, 2, and 4 of the triazole ring fused to the pyridine at positions 4 and 3-a.
- Indazole-carboxamide : The indazole nitrogen atoms at positions 1 and 2, with the carboxamide substituent at position 3.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-({triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide | |
| Canonical SMILES | c1ccc2[nH]n(c2c1)C(=O)NCC3nn4c(cnc4c3) |
Alternative Naming Conventions in Patent Literature
Patent documents often employ simplified or non-systematic naming conventions to describe structural analogs. For example:
- Evt-12299970 : A commercial designation emphasizing the triazolo-pyridine-indazole scaffold.
- VC14978547 analog : Refers to structural variations with extended alkyl chains or substituted cyclopentane rings.
These names prioritize brevity over systematic rigor, as seen in descriptors like "triazolo-pyridinylmethyl indazole carboxamide" in synthetic methodologies. Patent applications may also use numerical identifiers (e.g., "Compound 12b") coupled with Markush claims to protect broader chemical spaces.
Molecular Formula and Weight Calculations
The molecular formula C16H12N6O is derived from:
- Triazolo-pyridine : C6H4N3 (from triazolo[4,3-a]pyridine).
- Indazole-carboxamide : C8H5N3O.
- Methylene bridge : CH2.
The molecular weight calculation proceeds as:
- Carbon: 16 atoms × 12.01 g/mol = 192.16 g/mol
- Hydrogen: 12 atoms × 1.008 g/mol = 12.10 g/mol
- Nitrogen: 6 atoms × 14.01 g/mol = 84.06 g/mol
- Oxygen: 1 atom × 16.00 g/mol = 16.00 g/mol
Total Molecular Weight = 192.16 + 12.10 + 84.06 + 16.00 = 304.32 g/mol
This matches experimental values reported in commercial catalogs (306.32 g/mol), with minor discrepancies attributable to isotopic variations or measurement techniques.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C16H12N6O | |
| Exact Mass | 304.1067 g/mol | |
| Monoisotopic Mass | 304.1067 Da |
Properties
Molecular Formula |
C15H12N6O |
|---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H12N6O/c22-15(14-10-5-1-2-6-11(10)17-20-14)16-9-13-19-18-12-7-3-4-8-21(12)13/h1-8H,9H2,(H,16,22)(H,17,20) |
InChI Key |
RLJLGXBFWSPWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The retrosynthetic pathway for this compound can be divided into three critical intermediates:
-
1H-Indazole-3-carboxylic acid : Serves as the acylating agent for amide bond formation.
-
Triazolo[4,3-a]pyridin-3-ylmethanamine : Provides the amine component for coupling.
-
Coupling reagents : Facilitate the formation of the amide bond between the two heterocycles.
This approach ensures modularity, allowing independent optimization of each moiety before final assembly .
Synthesis of 1H-Indazole-3-carboxylic Acid
The indazole core is typically synthesized via cyclization reactions. A common method involves the Japp-Klingemann reaction, where a diazonium salt derived from an aniline derivative reacts with a β-ketoester. Subsequent cyclization under acidic or basic conditions yields the indazole ring .
Example Protocol :
-
Diazotization : Treat 2-methylaniline with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt.
-
Coupling : React the diazonium salt with ethyl acetoacetate in ethanol, yielding a hydrazone intermediate.
-
Cyclization : Heat the hydrazone in concentrated sulfuric acid to induce ring closure, producing ethyl 1H-indazole-3-carboxylate.
-
Hydrolysis : Saponify the ester using aqueous NaOH, followed by acidification to isolate 1H-indazole-3-carboxylic acid .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85–90 |
| Cyclization | H₂SO₄, 80°C | 70–75 |
| Hydrolysis | NaOH (2M), HCl | 95 |
Synthesis of Triazolo[4,3-a]pyridin-3-ylmethanamine
The triazolo[4,3-a]pyridine scaffold is constructed through a cyclocondensation strategy. A validated route involves:
Step 1: Preparation of 2-Hydrazinylpyridine
-
React pyridine-2-amine with hydrazine hydrate in ethanol under reflux to form 2-hydrazinylpyridine .
Step 2: Cyclization to Triazolo[4,3-a]pyridine
-
Condense 2-hydrazinylpyridine with ethyl glyoxylate in acetic acid, followed by oxidative cyclization using iodobenzene diacetate (PhI(OAc)₂). This yields ethyl triazolo[4,3-a]pyridine-3-carboxylate .
Step 3: Reduction to Aminomethyl Derivative
-
Reduce the ester to the alcohol using LiAlH₄, then convert the alcohol to the amine via a Gabriel synthesis or Mitsunobu reaction with phthalimide, followed by deprotection .
Optimization Insight :
-
The use of PhI(OAc)₂ as an oxidant improves cyclization efficiency, achieving yields >80% compared to traditional MnO₂ .
Amide Coupling Strategies
The final step involves coupling 1H-indazole-3-carboxylic acid with triazolo[4,3-a]pyridin-3-ylmethanamine. Two prevalent methods are employed:
Method A: HBTU-Mediated Coupling
-
Activate the carboxylic acid with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in DMF.
-
Add the amine component and stir at room temperature for 12–24 hours.
Method B: EDCI/HOBt System
-
Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in THF.
-
React at 0°C to room temperature for 6–8 hours.
Comparative Performance :
| Parameter | HBTU Method | EDCI/HOBt Method |
|---|---|---|
| Yield (%) | 75–85 | 65–75 |
| Reaction Time | 12–24 h | 6–8 h |
| Purification Ease | Moderate (chromatography) | High (precipitation) |
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic methods:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolo-H), 8.15 (d, J = 8.0 Hz, 1H, indazole-H), 7.95–7.45 (m, 5H, aromatic), 4.85 (s, 2H, CH₂), 3.90 (s, 3H, N-CH₃) .
-
HRMS : Calculated for C₁₆H₁₃N₅O [M+H]⁺: 291.1112; Found: 291.1115 .
Purity Assessment :
Challenges and Mitigation Strategies
-
Low Coupling Yields : Add molecular sieves to absorb moisture, enhancing HBTU activation .
-
Byproduct Formation : Use high-purity amine intermediates to avoid competing reactions .
-
Solubility Issues : Optimize solvent systems (e.g., DMF/DCM mixtures) to dissolve both coupling partners .
Scalability and Industrial Relevance
The HBTU-mediated method is preferred for gram-scale synthesis due to reproducibility. A recent pilot study achieved 82% yield at 50 g scale, demonstrating feasibility for industrial production .
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting critical biological pathways. For instance, it may inhibit the activity of kinases involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Implications
The following table summarizes critical structural differences and their theoretical pharmacological implications:
Discussion of Structural and Functional Differences
Methylation at Indazole N1 ()
The addition of a methyl group to the indazole’s N1 position (CAS 1436004-64-6) increases molecular weight by ~14 g/mol.
Oxadiazole Substituent ()
The 3-methyl-1,2,4-oxadiazole group on the triazolopyridine (CAS 2034599-29-4) introduces steric bulk and electron-withdrawing effects. Oxadiazoles are known to mimic carboxylic acid bioisosteres, which could enhance binding to kinases or proteases .
Propyl Linker and Tetrahydroindazole ()
The tetrahydroindazole (saturated ring) reduces aromaticity, which may lower π-π stacking interactions but improve metabolic stability .
Simplified Acetamide Derivatives ()
Compounds like N-(1-[[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl)acetamide lack the indazole-carboxamide moiety, resulting in significantly lower molecular weight. This simplification likely diminishes target affinity, highlighting the importance of the indazole group in the parent compound’s activity .
Biological Activity
N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and immunotherapy. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridine moiety linked to an indazole carboxamide structure. Its molecular formula is with a molecular weight of approximately 256.28 g/mol. The structure can be represented as follows:
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant biological activities through various mechanisms:
- Inhibition of PD-1/PD-L1 Interaction : Compounds similar to this compound have been shown to inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. For instance, a related compound demonstrated an IC50 of 92.3 nM in inhibiting this interaction and enhanced interferon-gamma production in T-cell co-cultures .
- Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition : This compound class has also been investigated for its ability to inhibit IDO1, an enzyme implicated in tumor immune escape. Studies have shown that derivatives can achieve sub-micromolar potency against IDO1 with favorable metabolic stability .
Biological Activity Data
The following table summarizes some key findings regarding the biological activity of compounds related to this compound:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| A22 | PD-1/PD-L1 Inhibition | 0.092 | |
| VS9 | IDO1 Inhibition | 0.0026 | |
| Compound B | Cytotoxicity (A375 Cell Line) | 10 µM |
Immunotherapy Applications
In a study focused on immunotherapeutic applications, the efficacy of [1,2,4]triazolo[4,3-a]pyridine derivatives was evaluated in vitro for their ability to enhance T-cell responses against cancer cells. The results indicated a significant increase in T-cell activation markers when treated with these compounds compared to controls.
Antifungal Activity
Another investigation assessed the antifungal properties of novel flavonoid derivatives containing the [1,2,4]triazolo[4,3-a]pyridine scaffold. These compounds exhibited promising antifungal activity against various strains of fungi with minimal cytotoxicity towards human cells .
Q & A
Q. What strategies improve aqueous solubility for in vivo studies without altering pharmacophore integrity?
- Methodology : Prodrug approaches (e.g., phosphate esterification at the indazole NH) enhance solubility. Co-solvent systems (PEG-400/water) or nanoformulation (liposomes, PLGA nanoparticles) improve bioavailability. LogP reduction via polar substituents (e.g., hydroxyl groups) is guided by computational solubility predictors (e.g., ACD/Percepta) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
